molecular formula C14H13NO3 B1392150 2-(2-Methoxybenzoyl)-6-methoxypyridine CAS No. 1187167-49-2

2-(2-Methoxybenzoyl)-6-methoxypyridine

Cat. No. B1392150
CAS RN: 1187167-49-2
M. Wt: 243.26 g/mol
InChI Key: HUFJUHRUZJOGMT-UHFFFAOYSA-N
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Description

2-Methoxybenzoyl chloride, also known as o-Anisoyl chloride, is an organic compound used as a building block in organic synthesis . Its molecular formula is CH3OC6H4COCl .


Molecular Structure Analysis

The molecular structure of 2-Methoxybenzoyl chloride consists of a benzene ring substituted with a methoxy group and a carbonyl chloride group .

Scientific Research Applications

  • Bone Turnover and Osteoporosis Treatment : Hutchinson et al. (2003) discuss a compound identified as a potent antagonist of the alpha(v)beta(3) receptor, which showed efficacy in in vivo models of bone turnover, suggesting potential for osteoporosis treatment (Hutchinson et al., 2003).

  • Anti-Cancer Agent Metabolism : Lee et al. (2004) investigated the metabolism of a novel anti-cancer agent in rats, involving a compound related to 2-(2-Methoxybenzoyl)-6-methoxypyridine, providing insights into its potential as an anti-cancer treatment (Lee et al., 2004).

  • Structural Characterization in Chemistry : Böck et al. (2021) explored the synthesis and structural characterization of compounds related to 2-(2-Methoxybenzoyl)-6-methoxypyridine, contributing to the understanding of molecular conformations and intermolecular hydrogen bonding patterns (Böck et al., 2021).

  • N-Heterocyclic Carbene Gold(I) Complexes : Goetzfried et al. (2020) reported on the conversion of a related compound in medicinal chemistry applications, specifically in the context of antiproliferative, anticancer, and antibacterial agents (Goetzfried et al., 2020).

  • Organic Chemistry and Functional Group Transformations : Nair (2020) discussed the application of a related compound in the oxidation of alcohols to carbonyl compounds, highlighting its role in organic synthesis (Nair, 2020).

  • Recovery of Noble Metal Ions : Bożejewicz et al. (2021) described the use of a related compound in the recovery of noble metal ions from aqueous solutions, demonstrating its utility in solvent extraction and polymer membrane separation (Bożejewicz et al., 2021).

  • Antiproliferative Effects in Cancer Research : Al‐Refai et al. (2019) synthesized a series of compounds related to 2-methoxypyridine-3-carbonitrile, showing promising antiproliferative effects against various cancer cell lines (Al‐Refai et al., 2019).

  • CO2 Adsorbents : Cheng et al. (2020) studied the rotational spectrum of 2-methoxypyridine⋅⋅⋅CO2, providing insights into its potential as a CO2 adsorbent (Cheng et al., 2020).

  • Synthesis of Anticancer Agents : Lu et al. (2009) discovered a series of 4-substituted methoxybenzoyl-aryl-thiazoles with antiproliferative activity against melanoma and prostate cancer cells, highlighting its role in cancer therapy (Lu et al., 2009).

  • Demethylation in Organic Chemistry : Makino et al. (2019) developed a chemoselective demethylation method for methoxypyridine derivatives, contributing to the field of organic synthesis (Makino et al., 2019).

Safety and Hazards

2-Methoxybenzoyl chloride is classified as causing severe skin burns and eye damage .

properties

IUPAC Name

(2-methoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-12-8-4-3-6-10(12)14(16)11-7-5-9-13(15-11)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFJUHRUZJOGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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